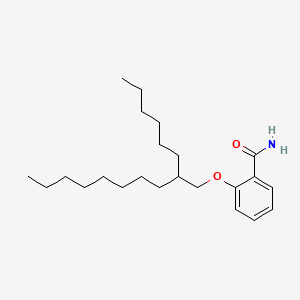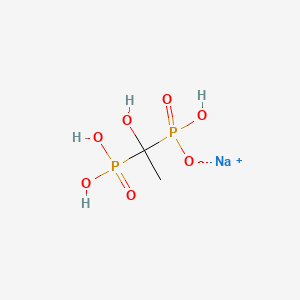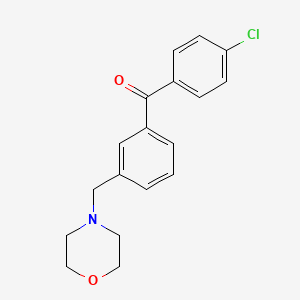
4'-Chloro-3-morpholinomethylbenzophenone
Vue d'ensemble
Description
4'-Chloro-3-morpholinomethylbenzophenone is a chemical compound that is part of a broader class of organic molecules that incorporate a morpholine ring—a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the chloro and ketone functional groups in the benzophenone structure suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related morpholine-containing compounds has been reported in various studies. For instance, a novel morpholinomethyl compound was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . Another study reported the synthesis of a chloro-substituted morpholine derivative through a two-step process, which was then crystallized and characterized . These methods could potentially be adapted for the synthesis of 4'-Chloro-3-morpholinomethylbenzophenone, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied using X-ray crystallography and DFT calculations. For example, the crystal structure of a chloro-substituted morpholine compound was determined, revealing the dihedral angles between different rings in the molecule . Quantum chemical calculations, such as those performed in the study of a morpholinomethyl compound, provide insights into bond lengths, bond angles, and other molecular parameters . These techniques would be applicable to analyze the molecular structure of 4'-Chloro-3-morpholinomethylbenzophenone.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The studies provided do not detail specific reactions for 4'-Chloro-3-morpholinomethylbenzophenone, but related compounds have been synthesized through reactions such as condensation and coupling . These reactions could potentially be relevant to the chemical behavior of 4'-Chloro-3-morpholinomethylbenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be predicted using computational methods. For instance, DFT studies can provide information on polarizability, hyperpolarizability, and nonlinear optical properties . The thermal behavior of these compounds can also be analyzed through the calculation of thermodynamic properties such as heat capacity, entropy, and enthalpy change . Additionally, the biological effects of morpholine derivatives can be predicted based on molecular docking results, which suggest potential interactions with biological targets . These analyses would be essential to understand the properties of 4'-Chloro-3-morpholinomethylbenzophenone.
Applications De Recherche Scientifique
Intermolecular Interaction Analysis
4'-Chloro-3-morpholinomethylbenzophenone and its derivatives have been analyzed for their intermolecular interactions. A study by Shukla et al. (2014) focused on synthesized 1,2,4-triazole derivatives, highlighting the presence of different types of intermolecular interactions, including C-H⋯O and C-H⋯π, which were evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Crystal Structure and Biological Activity
The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, related to 4'-Chloro-3-morpholinomethylbenzophenone, has been synthesized and characterized for its crystal structure and biological activity. The compound has been found to have a good molluscicidal effect, showing its potential in biological applications (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).
Synthesis and Characterization for Biological Activity
The synthesis and characterization of compounds incorporating 4'-Chloro-3-morpholinomethylbenzophenone have been explored for their biological activities. For instance, Mamatha et al. (2019) synthesized a derivative compound and screened it for various biological activities such as antibacterial and anti-TB, showing remarkable activity in these areas (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Synthesis for Gastrokinetic Activity
Kato et al. (1992) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, for gastrokinetic activity. These compounds demonstrated potent gastric emptying activity in animal models (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Chemical Synthesis and Pharmacological Applications
The chemical synthesis of 4'-Chloro-3-morpholinomethylbenzophenone derivatives has been investigated for pharmacological applications. For example, Rao et al. (2014) designed a procedure to synthesize sulfur-containing 1,2,4-triazole derivatives from 4-Chloro-phenol, which showed good antibacterial and antifungal activities (Rao, Prasad, Spoorthy, Rao, & Ravindranath, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJYRIUSIGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643083 | |
| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-morpholinomethylbenzophenone | |
CAS RN |
898765-44-1 | |
| Record name | Methanone, (4-chlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



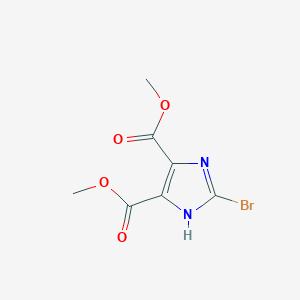
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)




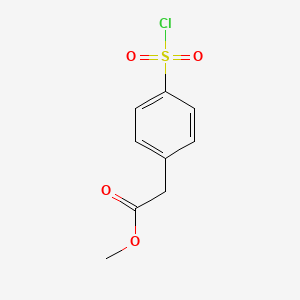
![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

